(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol
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Overview
Description
Preparation Methods
The synthesis of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves several steps. One common synthetic route includes the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole-5-carbaldehyde under specific conditions . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which may contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H14N2O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-10-4-2-9(3-5-10)7-15-14-16-13-12(20-14)6-11(8-17)19-13/h2-6,17H,7-8H2,1H3,(H,15,16) |
InChI Key |
VBHPMLLAMMJOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CO |
Origin of Product |
United States |
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